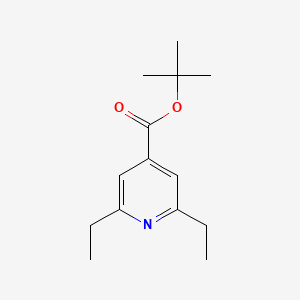
2,6-Diethylisonicotinic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethylisonicotinic acid tert-butyl ester is an organic compound that belongs to the class of esters It is derived from isonicotinic acid, which is a pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylisonicotinic acid tert-butyl ester typically involves the esterification of 2,6-diethylisonicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production .
化学反应分析
Types of Reactions
2,6-Diethylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,6-Diethylisonicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Diethylisonicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes and other biological molecules. The pathways involved include ester hydrolysis and subsequent metabolic transformations .
相似化合物的比较
Similar Compounds
2,6-Diethylisonicotinic acid: The parent acid of the ester.
tert-Butyl isonicotinate: Another ester derivative of isonicotinic acid.
2,6-Diethylpyridine: A related pyridine derivative.
Uniqueness
2,6-Diethylisonicotinic acid tert-butyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
tert-butyl 2,6-diethylpyridine-4-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-6-11-8-10(9-12(7-2)15-11)13(16)17-14(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
OLKARUCUIKPCMM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[(10-phenyldecyl)amino]benzoate](/img/structure/B8504812.png)
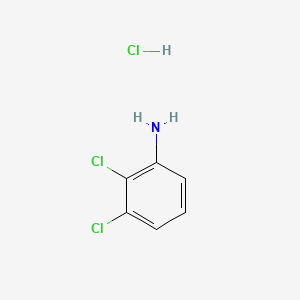
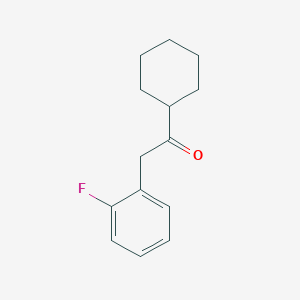
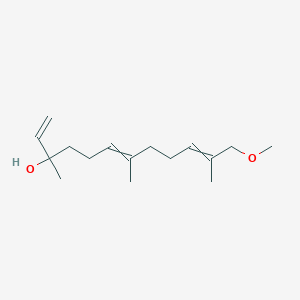

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-(3-hydroxypropyl)-,ethyl ester](/img/structure/B8504860.png)
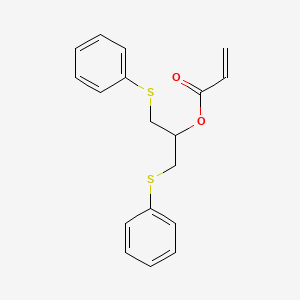
![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)
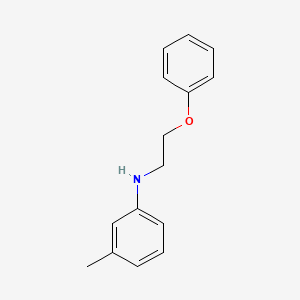
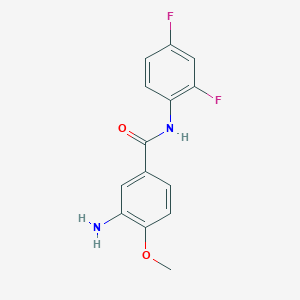
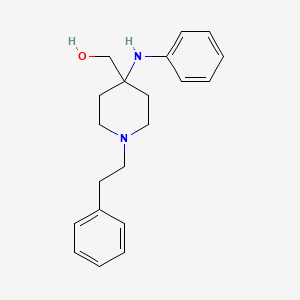
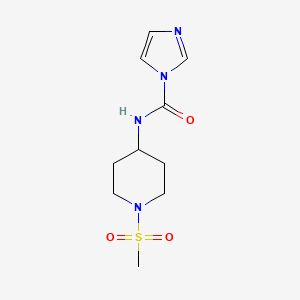
![2-methyl-5-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8504905.png)
![Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B8504913.png)
